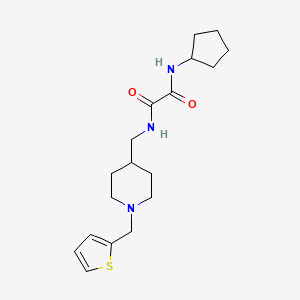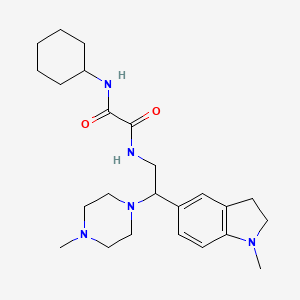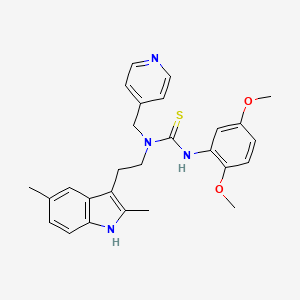![molecular formula C8H14FN B2520471 4-Fluorobicyclo[2.2.2]octan-1-amine CAS No. 78385-91-8](/img/structure/B2520471.png)
4-Fluorobicyclo[2.2.2]octan-1-amine
説明
4-Fluorobicyclo[2.2.2]octan-1-amine is a useful research compound. Its molecular formula is C8H14FN and its molecular weight is 143.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selectfluor in Deprotection and Synthesis
Selectfluor, a fluorinating agent related to 4-Fluorobicyclo[2.2.2]octan-1-amine, showcases remarkable versatility in organic synthesis. Its application extends to the chemoselective deprotection of N-t-Butyloxycarbonyl (Boc) group from doubly protected amines. This process is advantageous due to its mild, operationally simple, and chemoselective nature. Moreover, it has been employed in one-step synthesis of significant pharmaceutical compounds like purine derivatives (Zeng et al., 2018).
Regioselective Functionalization
The reagent's efficacy is further highlighted in the regioselective iodination of aryl amines, achieved by employing 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate. This method offers a straightforward route for iodination, working efficiently either in solution or under solvent-free conditions (Alikarami et al., 2015).
Fluorination in Organic Synthesis
The utility of N-Fluoro amines and their analogues, akin to this compound, in organic synthesis is noteworthy. These reagents, categorized into neutral and ionic types, exhibit diverse fluorinating activities influenced by their structure and solvent interaction. Their ability to fluorinate various organic compounds underlines their significance in organic synthesis, offering alternatives to traditional fluorinating agents (Furin & Fainzil’berg, 2000).
DABCO-Based Catalysts in Organic Reactions
DABCO-based ionic liquids, structurally related to this compound, serve as recyclable catalysts in aza-Michael addition reactions under solvent-free conditions. These catalysts have proven to be highly efficient and can be reused multiple times while retaining their catalytic activity, underscoring their potential in sustainable organic synthesis (Ying et al., 2014).
Antiprotozoal Properties
Compounds structurally similar to this compound, like diaryl-substituted bicyclic amines, have demonstrated antiprotozoal properties against pathogens responsible for diseases like malaria and sleeping sickness. This finding indicates the potential of these compounds in developing new therapeutic agents against these diseases (Weis & Seebacher, 2009).
Safety and Hazards
The safety information for 4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
特性
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMWMHKQUAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)


![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)


![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2520398.png)
![Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride](/img/structure/B2520400.png)
![4-Chloro-2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2520404.png)
![2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione hydrochloride](/img/structure/B2520405.png)
![Tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2520406.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2520408.png)
![methyl 6-oxo-1H,3H,4H,6H,7H-pyrano[3,4-c]pyridine-5-carboxylate](/img/structure/B2520411.png)
